molecular formula C10H13ClN6 B14902654 6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine

6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B14902654
M. Wt: 252.70 g/mol
InChI Key: BMAOORKTXWGPFS-UHFFFAOYSA-N
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Description

6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a pyrazolylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as chloroacetaldehyde and guanidine derivatives.

    Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction using a suitable chlorinating agent.

    Introduction of the Pyrazolylmethyl Group: The pyrazolylmethyl group is attached through a nucleophilic aromatic substitution reaction, where the pyrazole derivative acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-n4-methyl-n4-((1-methyl-1h-pyrazol-4-yl)methyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H13ClN6

Molecular Weight

252.70 g/mol

IUPAC Name

6-chloro-4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C10H13ClN6/c1-16(5-7-4-13-17(2)6-7)9-3-8(11)14-10(12)15-9/h3-4,6H,5H2,1-2H3,(H2,12,14,15)

InChI Key

BMAOORKTXWGPFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(C)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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